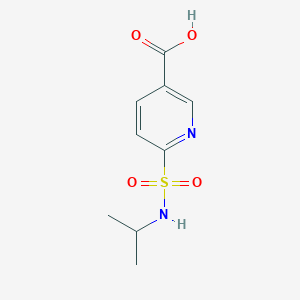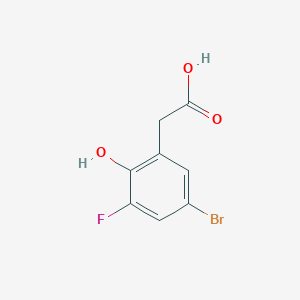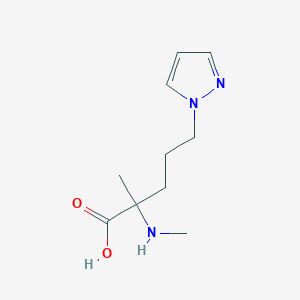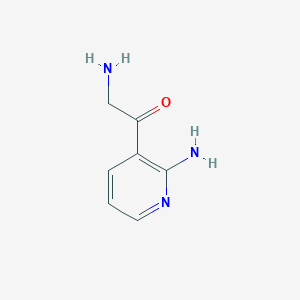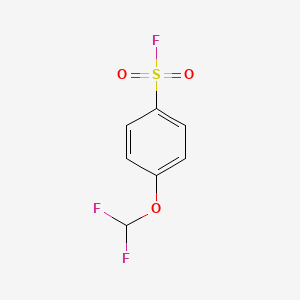
Methyl 2-(cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate: is a synthetic organic compound that features a cyclopropylamino group, an iodo-substituted pyrazole ring, and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent in the presence of an oxidizing agent.
Amination: The cyclopropylamino group is introduced through a nucleophilic substitution reaction, where a cyclopropylamine reacts with an appropriate leaving group on the pyrazole ring.
Esterification: Finally, the methyl ester group is introduced by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylamino group, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the iodo group, converting it to a hydrogen or other substituents through catalytic hydrogenation or other reducing agents.
Substitution: The iodo group on the pyrazole ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This can lead to the formation of various substituted pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Deiodinated products or other reduced derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: The compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used as a probe to study biological processes, particularly those involving pyrazole-containing compounds.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Methyl 2-(cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropylamino group and the iodo-substituted pyrazole ring are likely key functional groups involved in these interactions, potentially affecting molecular recognition and binding affinity.
Comparación Con Compuestos Similares
- Methyl 2-(cyclopropylamino)-3-(4-chloro-1H-pyrazol-1-yl)propanoate
- Methyl 2-(cyclopropylamino)-3-(4-bromo-1H-pyrazol-1-yl)propanoate
- Methyl 2-(cyclopropylamino)-3-(4-fluoro-1H-pyrazol-1-yl)propanoate
Comparison:
- Uniqueness: The presence of the iodo group in Methyl 2-(cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate makes it unique compared to its chloro, bromo, and fluoro analogs. The iodo group is larger and more polarizable, which can influence the compound’s reactivity and interactions with biological targets.
- Reactivity: The iodo group is a better leaving group compared to chloro, bromo, and fluoro groups, making the compound more reactive in nucleophilic substitution reactions.
- Applications: The unique properties of the iodo group may make this compound more suitable for specific applications, such as radiolabeling for imaging studies or as a precursor for further functionalization.
Propiedades
Fórmula molecular |
C10H14IN3O2 |
|---|---|
Peso molecular |
335.14 g/mol |
Nombre IUPAC |
methyl 2-(cyclopropylamino)-3-(4-iodopyrazol-1-yl)propanoate |
InChI |
InChI=1S/C10H14IN3O2/c1-16-10(15)9(13-8-2-3-8)6-14-5-7(11)4-12-14/h4-5,8-9,13H,2-3,6H2,1H3 |
Clave InChI |
PAASMHZBKIIFGO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CN1C=C(C=N1)I)NC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15325519.png)
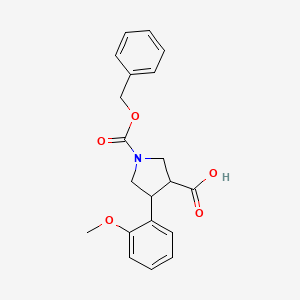

![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine](/img/structure/B15325532.png)
